molecular formula C10H12BrN B6359373 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784607-39-1

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6359373
CAS No.: 1784607-39-1
M. Wt: 226.11 g/mol
InChI Key: JTBXYURRRLSZMN-UHFFFAOYSA-N
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Description

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. . This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups may enhance its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBXYURRRLSZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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